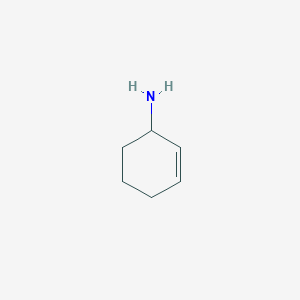

2-Cyclohexen-1-amine

Beschreibung

Significance as a Chiral Building Block in Contemporary Organic Chemistry

The importance of 2-Cyclohexen-1-amine in modern organic chemistry is intrinsically linked to the concept of chirality. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to synthesize single enantiomers of a compound is a critical objective in drug discovery and development. Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. acs.org

This compound is a significant chiral building block because it can be prepared in an enantiomerically pure or enriched form, which can then be used to introduce chirality into a target molecule. Asymmetric synthesis, the process of selectively producing one enantiomer over another, is the cornerstone of this approach. orientjchem.org Recent advancements in biocatalysis have highlighted the potential of enzymes for creating chiral amines with high selectivity. For instance, reductive aminases (RedAms) from fungal sources have been shown to catalyze the asymmetric synthesis of primary amines. rsc.org In one study, the reductive amination of cyclohexen-2-one using ammonia (B1221849) as the amine source, catalyzed by a reductive aminase from Neosartorya fischeri (NfisRedAm), yielded this compound with high conversion and excellent enantiomeric excess. rsc.org This enzymatic approach provides a direct and efficient route to a valuable chiral synthon, underscoring the compound's role as a key building block in asymmetric synthesis.

The versatility of such chiral synthons is further demonstrated by their application in the total synthesis of complex natural products and medicinally relevant compounds. orientjchem.org The strategic incorporation of a pre-formed chiral center, such as that in enantiopure this compound, can significantly simplify the synthesis of intricate molecular targets.

Overview of Research Trajectories in this compound Chemistry

Research involving this compound and related structures is progressing along several key trajectories, primarily focusing on the development of efficient synthetic methodologies and their application in constructing complex molecules.

A major area of research is the continued development of novel methods for asymmetric synthesis. This includes both biocatalytic and chemocatalytic approaches. The use of enzymes, or "biocatalysts," such as the aforementioned reductive aminases, represents a significant trend towards greener and more sustainable chemical manufacturing. rsc.org These enzymatic reactions often proceed under mild conditions with high selectivity, avoiding the need for heavy metal catalysts. uni-lj.si Alongside biocatalysis, the field of asymmetric organocatalysis, which uses small chiral organic molecules to induce stereoselectivity, continues to evolve. uni-lj.si Research in this area focuses on creating new catalysts for reactions like the asymmetric addition to 2-cyclohexen-1-one (B156087), a direct precursor to this compound, thereby providing alternative routes to the chiral amine. nih.gov

Another significant research trajectory involves the application of this compound and its derivatives as intermediates in target-oriented synthesis. These building blocks are instrumental in constructing a variety of functionally interesting heterocyclic compounds, such as pyridines and quinolines. acs.org The amine functionality allows for a wide range of chemical transformations, while the cyclohexene (B86901) ring provides a scaffold that can be further elaborated. The ultimate goal of this research is often the synthesis of novel compounds with potential applications in medicinal chemistry, such as the development of new therapeutic agents. acs.orgontosight.ai For example, cyclic enaminones, which are structurally related to this compound, are known synthons for biologically active compounds, including dopamine (B1211576) autoreceptor agonists and acetylcholinesterase inhibitors. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol chemsynthesis.comnih.gov |

| IUPAC Name | Cyclohex-2-en-1-amine |

| CAS Number | 4546-49-8 |

Table 2: Biocatalytic Asymmetric Synthesis of this compound

This table summarizes the results of the reductive amination of cyclohexen-2-one to this compound using a reductive aminase (NfisRedAm). rsc.org

| Substrate | Product | Catalyst | Conversion (%) |

| Cyclohexen-2-one | This compound | NfisRedAm | 87 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohex-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexen 1 Amine and Its Derivatives

Catalytic Asymmetric Hydrogenation of Cyclohexenone Precursors

The catalytic asymmetric hydrogenation of unsaturated precursors is a powerful strategy for the synthesis of chiral amines. For instance, the hydrogenation of cyclohexanone (B45756) oxime to produce an amine has been shown to proceed through a hydroxylamine (B1172632) intermediate. The use of a proton acid, such as HCl, can activate the substrate in these reactions. researchgate.net While direct asymmetric hydrogenation of 2-cyclohexenone to an amine is not extensively detailed, related systems offer insights. For example, iridium(I) complexes with chiral phosphine (B1218219) ligands have been effectively used for the asymmetric hydrogenation of activated 2-pyridiniums and certain cyclohexanone-fused pyridines. wikipedia.org Furthermore, chiral Brønsted acid catalysis, employing a Hantzsch ester as a hydride source, has proven effective for some 2-alkyl pyridines with additional activating substituents. wikipedia.org

Enzymatic Resolution Techniques for Racemic 2-Cyclohexen-1-amine Mixtures

Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure amines. Lipases are particularly versatile biocatalysts for this purpose, capable of catalyzing reactions in both aqueous and organic media. ntnu.nomdpi.com These enzymes are widely used for the kinetic resolution of racemic amines through enantioselective acylation. mdpi.com

For cyclic secondary amines, Candida antarctica lipase (B570770) A (CAL-A) has demonstrated excellent activity and high enantiodiscrimination. nih.gov The choice of the acylating agent is crucial for the success of the resolution. nih.gov For primary amines, a dynamic kinetic resolution (DKR) process combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution has been developed. organic-chemistry.org This chemoenzymatic approach allows for the transformation of a variety of primary amines into a single enantiomer of the corresponding amide in high yield and enantioselectivity. organic-chemistry.org

Table 1: Lipases in the Resolution of Cyclic Amines

| Lipase | Substrate Type | Transformation | Key Findings |

| Candida antarctica lipase A (CAL-A) | Cyclic amino esters | Alkoxycarbonylation | Excellent activity and enantiodiscrimination. nih.gov |

| Candida antarctica lipase B (CAL-B) | Primary amines | Acetylation | Used in combination with a ruthenium catalyst for dynamic kinetic resolution. organic-chemistry.org |

| Candida rugosa lipase | Chiral amines | Amidation | Screened for lipase-catalyzed amidation. ntnu.no |

| Porcine pancreatic lipase | Chiral amines | Amidation | Screened for lipase-catalyzed amidation. ntnu.no |

Reductive Amination Strategies for this compound Synthesis

Reductive amination of α,β-unsaturated ketones is a direct route to allylic amines. Fungal reductive aminases (RedAms) have been identified that can catalyze the reductive amination of 2-cyclohexen-1-one (B156087) using ammonia (B1221849) to produce this compound. rsc.org These biocatalytic reactions can achieve high conversions without reduction of the carbon-carbon double bond. rsc.org

Heterogeneous catalysts are also employed for the reductive amination of cyclohexanone. researchgate.netresearchgate.net For instance, zeolites Hβ and HY have been used to carry out the reaction in the gas phase. researchgate.net The reaction is believed to follow a Langmuir-Hinshelwood pathway, involving the adsorption of both cyclohexanone and ammonia onto the zeolite surface. researchgate.netresearchgate.net Furthermore, a one-pot, two-step procedure using a manganese pyridinyl-phosphine complex has been developed for the reductive amination of aldehydes and ketones. researchgate.net

Table 2: Catalysts for Reductive Amination

| Catalyst | Substrate | Reagents | Key Features |

| Fungal Reductive Aminases | 2-Cyclohexen-1-one | Ammonia, NADP⁺, Glucose, GDH | High conversion to the allylic amine. rsc.org |

| Zeolites Hβ and HY | Cyclohexanone | Ammonia, Hydrogen | Gas-phase reaction, follows Langmuir-Hinshelwood kinetics. researchgate.net |

| Manganese pyridinyl-phosphine complex | Aldehydes/Ketones | Amines, Dihydrogen | Mild conditions, good yields for a broad range of substrates. researchgate.net |

| (IMes)Fe(CO)₄ | Nitroarenes and Ketoacids | Hydrosilanes | One-pot synthesis of cyclic amines. scispace.comresearchgate.net |

Hydroamination Approaches to Cyclohexene (B86901) Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing cyclic amines. researchgate.netwikipedia.org The reaction can be catalyzed by various metals, including alkali metals, early and late transition metals, and f-block elements. nih.gov

Intramolecular hydroamination of cyclohexadienes bearing a chiral secondary amine moiety, catalyzed by a strong base, can lead to the formation of bicyclic allylic amines with high regio- and diastereocontrol. cardiff.ac.uk Acid-catalyzed intramolecular hydroamination has also been developed, particularly for amino alkenes with electron-withdrawing groups on the nitrogen atom. nih.gov For intermolecular reactions, zeolites have been shown to catalyze the hydroamination of 1,3-cyclohexadiene (B119728) with anilines, with Brønsted acid sites being the active catalytic centers. researchgate.net A redox-enabled strategy for intramolecular hydroamination has also been reported, which involves the in situ generation of hydroxylamines, followed by a Cope-type hydroamination. rsc.orgrsc.org

Diels-Alder Reaction Pathways Utilizing Aminosiloxy Dienes for Cyclohexenone Functionalization

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. 1-Amino-3-siloxy-1,3-butadienes are highly reactive dienes that undergo [4+2] cycloadditions with a variety of electron-deficient dienophiles under mild conditions. acs.orgnih.gov These reactions proceed with high regioselectivity to afford cycloadducts that can be converted to functionalized cyclohexenones. acs.orgnih.govorgsyn.org The amino group can be cleanly eliminated under acidic conditions to yield the corresponding enone. acs.orgnih.gov

Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is another important diene used in Diels-Alder reactions to synthesize functionalized cyclohexenones. mdpi.comresearchgate.netbeilstein-archives.orgbeilstein-journals.org For example, its reaction with β-nitrostyrenes can lead to polyfunctionalized cyclohexanones, which can be further aromatized to nitrophenols. beilstein-archives.orgbeilstein-journals.org The use of lanthanide salt catalysts, such as Yb(OTf)₃, can promote the Diels-Alder reaction of Danishefsky's diene, affording 2-cyclohexenone derivatives in good yield. acs.org

Multi-Step Conversions from Cyclohexanone and Related Cyclic Ketones

2-Cyclohexen-1-one, a precursor to this compound, can be synthesized from cyclohexanone through various multi-step sequences. One common method involves the reduction of 3-alkoxy-2-cyclohexenones with a reducing agent like lithium aluminum hydride, followed by acid-catalyzed hydrolysis and rearrangement. orgsyn.org Another approach is the tandem ozonolysis and reductive amination of cyclohexene. unl.edu This one-pot method involves the formation of an intermediate hydroperoxyacetal, which is then reduced and aminated. unl.edu

Sustainable and Green Chemistry Routes for this compound Production

The development of sustainable and environmentally friendly synthetic methods is a major goal in modern chemistry. For the synthesis of cyclic amines, several green approaches have been explored. The use of biocatalysts, such as enzymes, offers a highly efficient and selective route under mild conditions. fau.eunih.gov For instance, chemists have developed a procedure where an in situ-formed organoautocatalyst enables the synthesis of bioactive cyclic amines without the need for external metal or enzyme catalysts. fau.eu

The reductive amination of carboxylic acids using only hydrogen and ammonia as reactants, catalyzed by a ruthenium-tungsten bimetallic system, represents a very green and efficient method for producing primary amines. researchgate.net Additionally, carrying out reductive aminations in recyclable water using low concentrations of palladium catalysts provides a sustainable route to various amines. researchgate.net The reduction of nitriles, such as 1-cyclohexene-1-acetonitrile, using reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride in an inert solvent, also represents a greener pathway to the corresponding amines. chemicalbook.com

Stereochemistry and Enantioselective Synthesis of 2 Cyclohexen 1 Amine Analogues

Chiral Catalysis in 2-Cyclohexen-1-amine Derivatization

Chiral catalysis provides a powerful tool for the enantioselective synthesis of this compound derivatives, enabling access to optically pure compounds through various strategic approaches. These methods utilize chiral catalysts to control the stereochemical outcome of reactions, leading to the desired enantiomer with high selectivity.

Primary Amine-Thiourea Catalysis in Asymmetric Michael Additions

Bifunctional primary amine-thiourea organocatalysts have emerged as highly effective in promoting asymmetric Michael additions, a key carbon-carbon bond-forming reaction. sciencevision.orgrsc.org These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective transformations. For instance, the conjugate addition of ketones to nitroolefins, catalyzed by saccharide-based or amino acid-derived primary amine-thioureas, can yield products with excellent enantiomeric excesses (ee), often up to 98%. sciencevision.orgrsc.org The catalyst's structure, particularly the chiral backbone derived from sources like (1S,2S)-diphenylethylenediamine or cinchona alkaloids, is crucial in dictating the stereochemical outcome. rsc.orgresearchgate.net

The reaction of various ketones with nitroolefins demonstrates the versatility of this approach. High yields and enantioselectivities are consistently achieved across a range of substrates. rsc.org

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Primary Amine-Thiourea Catalysts

| Ketone | Nitroolefin | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Aromatic Nitroolefins | (S,S,S)-9 | 43–71 | 95–98 | rsc.org |

| Acetone | Aromatic Nitroolefins | (S,S,S)-9 with AcOH | 69–99 | 88–92 | rsc.org |

| Aromatic Ketones | Nitrodienes | Catalyst 11 | Up to 83 | Up to 98 | rsc.org |

| Isobutyraldehyde | Nitroolefins | Cinchona-derived Catalyst 16 | 80–96 | Up to 98 | rsc.org |

Application of Cinchona Alkaloid Derivatives in Stereoselective Transformations

Cinchona alkaloids and their derivatives are privileged scaffolds in asymmetric catalysis, capable of inducing high stereoselectivity in a wide array of chemical transformations. researchgate.netrsc.orgnih.gov These naturally occurring compounds, including quinine (B1679958) and quinidine, and their synthetic modifications, can act as organocatalysts or as chiral ligands for metal catalysts. rsc.orgnih.gov Their effectiveness stems from their rigid structure and the presence of multiple functional groups that can interact with substrates in a highly organized transition state. acs.org

In the context of cyclohexene (B86901) systems, cinchona alkaloid-derived primary amines have been successfully employed in the asymmetric fluorination of cyclic ketones, demonstrating how the catalyst scaffold controls enantiofacial selectivity. acs.orgbeilstein-journals.org Furthermore, dimeric cinchona alkaloids have shown improved enantioselectivity compared to their monomeric counterparts in reactions like the Diels-Alder reaction, achieving enantiomeric excesses between 94% and 99%. nih.gov The stereochemical outcome can often be inverted by switching between pseudoenantiomeric alkaloids like quinine and quinidine. beilstein-journals.org

Chiral Lithium Amide-Mediated Enantioselective Deprotonation

Chiral lithium amides are powerful reagents for the enantioselective deprotonation of prochiral ketones and epoxides, leading to chiral enolates or allylic alcohols. The deprotonation of cyclohexene oxide using chiral lithium amides has been extensively studied to produce optically active (S)-2-cyclohexen-1-ol. researchgate.netacs.orgresearchgate.net The stereoselectivity of this reaction is highly dependent on the structure of the chiral lithium amide, which is often derived from chiral amines like norephedrine (B3415761) or (R)-phenylglycine. researchgate.netacs.org

Kinetic and computational studies have been instrumental in understanding the mechanism and the origin of enantioselectivity, revealing that the active species is often a dimer of the lithium amide. researchgate.netgu.se The development of catalytic versions of this reaction, where the chiral lithium amide is used in substoichiometric amounts, has also been a significant advancement. researchgate.net

Table 2: Enantioselective Deprotonation of Cyclohexene Oxide with Chiral Lithium Amides

| Chiral Amine Source | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (R)-Phenylglycine derivative | (S)-2-Cyclohexen-1-ol | 80 | acs.org |

| Norephedrine derivative | (S)-2-Cyclohexen-1-ol | 93 | researchgate.net |

| (-)-N,N-diisopinocampheylamine | (R)-2-Cyclohexen-1-ol | 95 | nih.gov |

| (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamine with 2-lithium-1-methylimidazole | (S)-2-Cyclohexen-1-ol | 96 | researchgate.net |

| Homochiral bis-lithium amide (R,R)-2 | (R)-2-Cyclohexen-1-ol | 76 | researchgate.net |

Transition Metal-Catalyzed Asymmetric Hydrogenation to Chiral Amines

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing a highly efficient route to chiral molecules, including amines. ajchem-b.comsioc-journal.cn Chiral complexes of rhodium, ruthenium, and iridium are particularly effective for the asymmetric hydrogenation of various unsaturated substrates. ajchem-b.com The development of chiral ligands, such as those based on ferrocene (B1249389) or possessing spirocyclic structures, has been crucial to achieving high enantioselectivities. sioc-journal.cnrug.nl

While direct asymmetric hydrogenation to form this compound is less common, the hydrogenation of related prochiral substrates like enamines or imines derived from cyclohexenone precursors is a viable strategy. These methods have been applied to a broad range of substrates, consistently delivering high yields and excellent enantioselectivities. ajchem-b.comsioc-journal.cn The field has seen continuous progress, with the development of new catalysts and strategies to overcome existing challenges. sioc-journal.cnrsc.org

Mechanistic Interrogations of Stereocontrol in this compound Reactions

Understanding the mechanisms that govern stereocontrol is paramount for the rational design of new and improved asymmetric reactions. In the context of this compound and its derivatives, mechanistic studies often combine experimental techniques with computational modeling.

For instance, in the primary amine-catalyzed vinylogous Michael addition of cyclohexenone derivatives, dienamine catalysis is invoked. nih.gov The chiral primary amine catalyst, often derived from a cinchona alkaloid, reacts with the cyclic α,β-unsaturated ketone to form a dienamine intermediate. This intermediate then attacks the nitroalkene with high diastereo- and enantioselectivity, with the catalyst controlling the facial selectivity of the attack. nih.gov

In the case of chiral lithium amide-mediated deprotonations, kinetic studies have shown that the reaction can be first order with respect to both the epoxide and the chiral amide. researchgate.net NMR and computational studies suggest that the lithium amide exists primarily as a dimer in solution, and the rate-limiting transition state involves a complex of two lithium amide molecules and one epoxide molecule. researchgate.netgu.se The stereochemical outcome is influenced by non-bonded interactions and the solvation of the diastereomeric transition states. gu.se

Diastereoselective Functionalizations Leading to Substituted Cyclohexylamines

The diastereoselective functionalization of cyclohexene rings is a valuable strategy for synthesizing polysubstituted cyclohexylamines with defined stereochemistry. One such approach is the multicomponent phosphoramidate-aldehyde-dienophile (PAD) process. researchgate.net This reaction between a phosphoramidate, a conjugated aldehyde, and a maleimide (B117702) results in N-substituted phosphoramidates with good diastereoselectivity. The inherent chirality in the maleimide can influence the stereochemical outcome of the reaction. researchgate.net

Another powerful method is the Diels-Alder reaction. For example, the reaction of methyl 2-benzamidoacrylate with Danishefsky's diene or 1-methoxy-1,3-butadiene (B1596040) serves as a key step in the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are constrained analogues of serine. unirioja.es Similarly, an enantiospecific Diels-Alder reaction between a chiral diene and a furanone derivative has been used to construct cyclohexene nucleoside analogues. researchgate.netacs.org

Furthermore, the hydroformylation of 2,5-cyclohexadienyl-1-carbinols, directed by a reversibly bound phosphinite group, allows for the diastereoselective functionalization of one of the two alkene moieties, creating a quaternary carbon center. nih.gov Gold-catalyzed tandem cyclizations have also been developed to produce highly functionalized cyclohexene derivatives with excellent diastereoselectivity, controlling up to three contiguous stereocenters. acs.org

Computational Modeling and Prediction of Enantioselectivity in this compound Analogues

The enantioselective synthesis of this compound analogues is a complex process influenced by subtle energetic differences in reaction pathways. Computational modeling, particularly through quantum chemical methods, has emerged as a powerful tool to elucidate the underlying mechanisms governing stereoselectivity. By calculating the energies of transition states and analyzing the conformational preferences of substrates and intermediates, researchers can predict and rationalize the stereochemical outcomes of these reactions.

Conformational Analysis and its Influence on the Stereochemical Outcome

The three-dimensional shape, or conformation, of the reactants and intermediates plays a pivotal role in determining the stereochemical course of a reaction. windows.net For cyclic molecules like this compound analogues, the ring exists in various interconverting conformations, such as half-chair, boat, and twist-boat. The relative stability of these conformers and the orientation of substituents (axial vs. equatorial) can significantly influence the accessibility of the reactive centers and, consequently, the facial selectivity of an attack.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are employed to perform conformational analysis. These analyses can determine the preferred conformations of the substrate and how a chiral catalyst might selectively bind to one of these conformers. For example, in the epoxidation of 2-cyclohexen-1-ol (B1581600), a related cyclic system, computational studies have shown that the reaction proceeds through different transition states depending on whether the hydroxyl group is in a pseudoequatorial or pseudoaxial position. researchgate.net The interplay between the stability of these conformers and the energy of the corresponding transition states dictates the final stereochemical outcome. researchgate.net

The presence of substituents on the cyclohexene ring can dramatically alter the conformational equilibrium. Studies on substituted cyclohexenes have demonstrated that electronegative substituents can stabilize the axial conformer. researchgate.net This preference is often attributed to stereoelectronic effects, such as the anomeric effect or hyperconjugative interactions. In the context of this compound analogues, the orientation of the amine group and other substituents will dictate the most stable ground-state conformations. A chiral catalyst might then preferentially react with a less stable, but more reactive, conformer, a concept explained by the Curtin-Hammett principle. msuniv.ac.in

The following interactive table showcases hypothetical data from a conformational analysis of a substituted this compound precursor. It illustrates how the relative energies of different conformers can be calculated and how this information can be correlated with the observed product distribution in a subsequent stereoselective reaction.

| Conformer | Substituent Orientation (Amine Group) | Relative Energy (kcal/mol) | Population at 298 K (%) | Favored Product from this Conformer |

|---|---|---|---|---|

| Half-Chair 1 | Axial | 0.5 | 30 | (R)-enantiomer |

| Half-Chair 2 | Equatorial | 0.0 | 70 | (S)-enantiomer |

Organocatalytic Applications of 2 Cyclohexen 1 Amine Derivatives

Role of Primary Amines as Organocatalysts in Asymmetric Transformations

Chiral primary amines are crucial small organic molecule catalysts in asymmetric organocatalysis. sioc-journal.cn Similar to secondary amines, primary amines react with carbonyl compounds to generate reactive enamine or iminium ion intermediates. sioc-journal.cnnih.gov This activation method lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system, enhancing its reactivity towards nucleophiles. nih.gov This strategy has proven successful in a wide range of asymmetric transformations. nih.govrsc.org

Primary amine catalysts derived from natural sources like amino acids and Cinchona alkaloids are readily available and have demonstrated high versatility and efficacy in asymmetric synthesis. rsc.orgrsc.orgresearchgate.net Their application often proves to be complementary or even superior to transformations mediated by secondary amines. rsc.org The catalytic cycle involves the formation of a covalent, activated intermediate between the catalyst and the substrate. After the asymmetric bond formation, the chiral catalyst is regenerated through hydrolysis or displacement. nih.gov

Synergistic Catalysis Incorporating 2-Cyclohexen-1-amine-Derived Catalysts

Synergistic catalysis, where two distinct catalysts simultaneously activate both the nucleophile and the electrophile, has emerged as a powerful strategy for complex chemical transformations. nih.gov This approach often combines a chiral organocatalyst with a metal co-catalyst or even another organocatalyst to achieve high efficiency and stereoselectivity. nih.govmdpi.com

For instance, a combination of a chiral primary amine and a secondary amine can be employed. The primary amine can condense with a carbonyl compound to form an imine, while the secondary amine generates an enamine or iminium ion intermediate with another substrate. mdpi.com This dual activation allows for complex cascade reactions, such as oxa-Michael-Mannich reactions. mdpi.com

Another example involves the use of bifunctional catalysts, where a single molecule contains two distinct catalytic moieties. For example, a chiral diamine can be used as a stoichiometric additive alongside a dipeptide catalyst to enhance the efficiency of conjugate additions to enones like 2-cyclohexen-1-one (B156087). mdpi.com Furthermore, the combination of a chiral secondary amine catalyst and a hydrogen bond donor catalyst, such as thiourea (B124793), can synergistically activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). mdpi.com

Mechanochemistry-Assisted Organocatalytic Strategies

Mechanochemistry, which utilizes mechanical energy from methods like ball-milling or grinding to drive chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. d-nb.infobeilstein-journals.org This technique has been successfully applied to asymmetric organocatalysis, often leading to higher reaction rates and improved stereoselectivity with reduced or no solvent usage. d-nb.inforesearchgate.net

The mechanical force generated during grinding can break down the crystalline structure of solid reactants, creating new reactive surfaces and promoting product formation. d-nb.infobeilstein-journals.org This solvent-free or liquid-assisted grinding (LAG) approach has been used in various organocatalytic reactions, including the Morita-Baylis-Hillman (MBH) reaction. For example, a chiral bis-thiourea catalyst has been used in the MBH reaction of benzaldehyde (B42025) and 2-cyclohexen-1-one under neat grinding and LAG conditions. d-nb.info

Specific Organocatalyzed Reaction Classes:

Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral primary amine derivatives have been effectively used as catalysts in the addition of various nucleophiles to α,β-unsaturated carbonyl compounds, including 2-cyclohexen-1-one.

For example, the enantioselective Michael addition of thiophenols to 2-cyclohexen-1-one has been achieved using γ-amino alcohol catalysts derived from D-glucose. tandfonline.com In another study, chiral amino alcohols derived from L-hydroxyproline or (S)-proline were used as base catalysts for the asymmetric addition of arenethiols to 2-cyclohexen-1-one, achieving good optical yields. scispace.com The addition of p-t-butylbenzenethiol to 2-cyclohexen-1-one, for instance, resulted in the formation of the adduct with 88% optical purity. scispace.com

The direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes has also been developed using chiral primary amine catalysts derived from cinchona alkaloids. pnas.org This method provides highly functionalized products with high diastereo- and enantioselectivity. pnas.org

Table 1: Asymmetric Michael Addition of Thiols to 2-Cyclohexen-1-one

| Thiol | Catalyst | Solvent | Temperature (°C) | Optical Yield (%) | Predominant Enantiomer | Reference |

|---|---|---|---|---|---|---|

| Benzenethiol | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | Toluene | -5 | - | - | scispace.com |

| p-t-Butylbenzenethiol | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | Toluene | -5 | 88 | R | scispace.com |

Stereoselective Aldol (B89426) Reactions

The aldol reaction is another cornerstone of carbon-carbon bond formation, and organocatalysis has provided powerful tools for its stereoselective execution. researchgate.netbeilstein-journals.org Proline and its derivatives are well-known catalysts for the enamine-based activation of ketones and aldehydes in aldol reactions. d-nb.infobeilstein-journals.org

Mechanochemical methods have also been applied to asymmetric aldol reactions. For example, L-proline has been used as a catalyst in the solvent-free aldol reaction between cyclic ketones and aromatic aldehydes under ball-milling conditions, affording anti-aldol products with high stereoselectivity. beilstein-journals.org

The direct vinylogous aldol reaction of 3-methyl 2-cyclohexen-1-one with α-keto esters has been accomplished using a bifunctional primary amine-thiourea catalyst. acs.orgrsc.org This catalyst combines hydrogen-bond-directing activation with dienamine catalysis to achieve high reactivity and stereocontrol. acs.orgrsc.org

Table 2: Stereoselective Aldol Reactions

| Ketone | Aldehyde | Catalyst | Conditions | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone (B45756) | Aromatic Aldehydes | L-Proline | Ball-milling, solvent-free | up to 99:1 | up to >99 | beilstein-journals.org |

Enantioselective Mannich Reactions

The Mannich reaction is a vital method for synthesizing β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. nih.gov Organocatalytic, enantioselective Mannich reactions have been extensively studied.

A biomimetic enantioselective approach to quinolizidine (B1214090) and indolizidinone alkaloids has been developed, which involves a Mannich/aza-Michael reaction cascade of an enone with a cyclic imine, activated through a dienamine mode. mun.ca Furthermore, (S)-proline has been shown to catalyze the enantioselective synthesis of complex isoquinuclidine structures from 2-cyclohexen-1-ones and tricyclic imines via a tandem Mannich reaction and intramolecular aza-Michael ring closure. mun.ca

The design of modularly designed organocatalysts (MDOs) has also led to highly stereoselective anti-Mannich reactions of aldehydes and ketones. nih.gov

Table 3: Enantioselective Mannich Reactions

| Ketone/Enone | Imine | Catalyst | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Enone | Cyclic Imine | - | Mannich/aza-Michael cascade | High diastereo- and enantioselectivity | mun.ca |

| 2-Cyclohexen-1-ones | Tricyclic Imines | (S)-Proline | Mannich/intramolecular aza-Michael | High yield, excellent enantioselectivity | mun.ca |

Catalytic Asymmetric Epoxidations of Cyclic Enones

The organocatalytic asymmetric epoxidation of cyclic enones represents a significant advancement in the synthesis of chiral molecules. Derivatives of this compound, particularly chiral primary amines, have emerged as powerful catalysts in this transformation. These reactions typically proceed via the formation of an iminium ion intermediate, which activates the enone substrate towards nucleophilic attack by an oxidant, most commonly hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org The chirality of the amine catalyst directs the stereochemical outcome of the epoxidation, leading to the formation of enantioenriched epoxy ketones. organic-chemistry.org

Detailed research has demonstrated that the combination of a chiral primary amine and a Brønsted acid co-catalyst is highly effective for the asymmetric epoxidation of a variety of cyclic enones. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the condensation of the chiral primary amine with the cyclic enone to form a chiral iminium ion. This activation strategy lowers the LUMO of the enone, facilitating the conjugate addition of hydrogen peroxide. nih.gov The subsequent intramolecular cyclization (ring-closure) yields the corresponding epoxide, regenerating the amine catalyst. acs.org

Studies have explored various chiral primary amine catalysts, including those derived from cinchona alkaloids and diamines like 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) and 1,2-diaminocyclohexane (DACH). organic-chemistry.orgresearchgate.netresearchgate.net These catalysts, when used as their salts with acids like trifluoroacetic acid (TFA), have been shown to provide high levels of enantioselectivity. organic-chemistry.orgacs.orgresearchgate.net The counterion of the Brønsted acid plays a crucial role in the stereochemical control, influencing the rigidity of the transition state. organic-chemistry.orgresearchgate.net

The scope of this methodology is broad, encompassing various substituted 2-cyclohexen-1-ones, as well as other ring systems like 2-cyclopentenone and 2-cycloheptenone. organic-chemistry.org The reactions are generally performed under mild conditions and afford the desired epoxides in good yields and with high enantiomeric excess (ee). organic-chemistry.org

Research Findings:

Researchers have systematically investigated the influence of the catalyst structure, co-catalyst, solvent, and temperature on the efficiency and stereoselectivity of the epoxidation. For instance, the use of cinchona alkaloid-derived primary amines has been extensively studied, demonstrating excellent enantioselectivities (up to 99.5:0.5 er) for a wide range of cyclic enones. organic-chemistry.orgacs.orgthieme-connect.com

Computational studies, using density functional theory (DFT), have provided valuable insights into the reaction mechanism and the origins of enantioselectivity. acs.orgresearchgate.net These studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding between the catalyst, substrate, and oxidant, in the stereodetermining transition state. researchgate.net

The following interactive data table summarizes representative results from the catalytic asymmetric epoxidation of cyclic enones using chiral primary amine catalysts.

Table 1: Catalytic Asymmetric Epoxidation of Cyclic Enones

| Catalyst | Substrate | Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| (1R,2R)-DPEN salt | 2-Cyclohexen-1-one | TFA | Dioxane | 50 | 98 | >96:4 er | organic-chemistry.org |

| (1R,2R)-DPEN salt | 2-Cycloheptenone | TFA | Dioxane | 30 | 98 | >96:4 er | organic-chemistry.org |

| Cinchona Primary Amine | 2-Cyclohexen-1-one | 2HX | Dioxane | RT | 95 | 99 | organic-chemistry.org |

| Cinchona Primary Amine | 2-Cyclopenten-1-one | 2HX | Dioxane | RT | 85 | 98 | organic-chemistry.org |

er = enantiomeric ratio RT = Room Temperature

Advanced Synthetic Applications and Building Block Utility

Precursors for Chiral Pharmaceutical Intermediates and Drug Discovery

The cyclohexene (B86901) amine framework is a key structural motif in numerous pharmaceutical agents, and 2-cyclohexen-1-amine serves as a crucial precursor for the asymmetric synthesis of these molecules. Chiral amines are integral to drug design, as the stereochemistry of a molecule often dictates its pharmacological activity, with different enantiomers potentially having distinct efficacy or toxicity profiles. nih.govchiralpedia.comwikipedia.org The synthesis of single-enantiomer drugs is therefore a primary focus in pharmaceutical development. nih.govnih.gov

A prominent example highlighting the importance of the cyclohexene ring in pharmaceuticals is the neuraminidase inhibitor Oseltamivir (Tamiflu®). While the commercial synthesis of Oseltamivir originates from naturally sourced shikimic acid, the core of the molecule features a functionalized cyclohexene ring. wikipedia.orgnih.gov Various total synthesis strategies have been developed to provide alternatives to the shikimic acid route, some of which utilize key transformations like palladium-catalyzed asymmetric allylic alkylation to construct the chiral cyclohexene backbone. nih.gov These synthetic routes underscore the utility of cyclohexene-based building blocks in accessing complex and medicinally important molecules. The development of derivatives of Oseltamivir, for instance to create multivalent inhibitors, further showcases the synthetic manipulation of the cyclohexene core, starting from intermediates that are structurally analogous to derivatives of this compound. uu.nl

The broader utility of chiral alicyclic amines in drug discovery is extensive. yale.edu Asymmetric synthesis methodologies are constantly being developed to produce enantiomerically pure amines for incorporation into drug candidates. mdpi.com For instance, enzymes like cyclohexylamine (B46788) oxidase have been discovered and engineered for the deracemization of complex amine intermediates, demonstrating the demand for stereochemically pure building blocks in pharmaceutical manufacturing. nih.gov The principles of asymmetric allylic amination and C-H functionalization, which are applicable to this compound, provide direct pathways to chiral intermediates that are pivotal for the synthesis of novel therapeutic agents. nih.govnih.govrsc.org

Table 1: Examples of Pharmaceutical Relevance of the Cyclohexene Amine Moiety

| Pharmaceutical / Intermediate | Therapeutic Area | Relevance of Cyclohexene Amine Scaffold |

|---|---|---|

| Oseltamivir (Tamiflu®) | Antiviral (Influenza) | The core structure is a highly functionalized cyclohexene ring. Synthetic strategies often involve creating stereocenters on this ring, analogous to what can be achieved starting from this compound. wikipedia.orgnih.govnih.gov |

| Chiral Piperidines | Various (e.g., CNS, oncology) | Hydrogenation of cyclohexene amine derivatives can yield chiral piperidines, which are prevalent motifs in a wide range of pharmaceuticals. nih.gov |

| Dextromethorphan (B48470) Intermediate | Antitussive | The synthesis of key intermediates for drugs like dextromethorphan can involve the asymmetric synthesis of complex cyclohexylamine-related structures, for which biocatalytic methods are being developed. nih.gov |

Synthetic Intermediates for Natural Products and Biologically Active Molecules

This compound and its direct precursor, 2-cyclohexen-1-one (B156087), are powerful starting materials for the total synthesis of complex natural products, particularly alkaloids and polycyclic molecules. The stereochemistry and functionality inherent in this building block can be strategically exploited to construct intricate molecular frameworks.

A notable example is the concise enantioselective total synthesis of (+)-lucidumone, a caged polycyclic meroterpenoid. This synthesis commences with commercially available 2-cyclohexen-1-one. acs.org A key step involves a quinine (B1679958) derivative-catalyzed double Michael addition, which masterfully constructs the chiral bicyclo[2.2.2]octane core of the natural product with five contiguous stereocenters. acs.org This highlights how the reactivity of the cyclohexene ring system can be harnessed to rapidly build molecular complexity.

Furthermore, the cyclohexene motif is a common feature in a variety of natural products. Methodologies for the synthesis of natural products containing cyclohexane (B81311) units often rely on chiral pool starting materials or asymmetric reactions to establish the desired stereochemistry. elsevierpure.comresearchgate.net The functionalized piperidine (B6355638) ring, which can be accessed via the reduction and further modification of this compound derivatives, is a core component of numerous Lycopodium alkaloids. nih.gov For instance, the synthesis of magellanine (B1213760) involves the construction of a piperidine ring from a cyclopentene (B43876) precursor through oxidative cleavage and subsequent double reductive amination, a strategy that showcases the types of transformations applicable to cyclohexene systems. nih.gov

The ingenamine family of polycyclic marine alkaloids, which feature a complex diaza-decaline core, also represents a target class where cyclohexene-based building blocks could be strategically employed. Synthetic approaches to these molecules often involve sophisticated cascade reactions to form the intricate bridged-ring systems. nih.govacs.org The ability to introduce nitrogen functionality with stereocontrol, as offered by this compound, is critical for the synthesis of such nitrogen-containing natural products. dtu.dk

Table 2: Application of Cyclohexene Derivatives in Natural Product Synthesis

| Natural Product | Class | Synthetic Utility of Cyclohexene Precursor |

|---|---|---|

| (+)-Lucidumone | Meroterpenoid | Total synthesis starts from 2-cyclohexen-1-one, the ketone analog of this compound, to build the complex caged structure. acs.org |

| Magellanine | Lycopodium Alkaloid | Syntheses involve the construction of piperidine rings, which can be conceptually derived from cyclohexene amine precursors. nih.gov |

| Ingenamine | Marine Alkaloid | The complex polycyclic and nitrogen-containing structure makes chiral cyclohexene amines valuable potential starting points for synthetic strategies. nih.govacs.org |

Applications in the Synthesis of Specialty Polymers and Advanced Materials with Defined Stereochemistry

The incorporation of chiral monomers into polymers is a powerful strategy for creating advanced materials with unique properties, such as the ability to form higher-ordered structures or act as selective membranes. While the direct polymerization of this compound is not widely documented, the synthesis of optically active polymers from structurally related chiral alicyclic amines demonstrates the potential of this class of compounds in materials science.

Research has shown that new optically active polyamines can be prepared through the polycondensation of chiral amines, such as (R)-(-)-1-cyclohexylethylamine, with difunctional linkers like p-xylylene dibromide. researchgate.net The resulting polymers possess a defined stereochemistry in their side chains, which can influence their macroscopic properties and solution behavior. Such polymers are investigated for applications in novel materials, including gas permselective membranes. researchgate.net This work establishes a proof of principle that chiral information from an alicyclic amine can be transferred to a polymer backbone.

In a related area, the stereoselective polymerization of cyclohexene oxide with carbon dioxide yields poly(cyclohexenylene carbonate), a polymer whose stereoregularity can be controlled by the catalyst system. nih.gov This demonstrates that the cyclohexane ring can be incorporated into polymer chains with control over the stereochemistry, leading to materials with tailored properties. Although this example starts from the oxide rather than the amine, it supports the concept of using functionalized cyclohexene derivatives as monomers for creating polymers with defined three-dimensional structures.

Given these precedents, this compound represents a promising, though currently underexplored, monomer for the synthesis of specialty polymers. Its bifunctionality (amine and alkene) could potentially be exploited in various polymerization reactions, such as step-growth polymerization or ring-opening metathesis polymerization of a derivatized form, to create novel polymers with defined stereochemistry derived from the chiral amine center.

Functionalization Strategies for Complex Molecular Architectures

A key advantage of using this compound as a building block is the potential for selective functionalization at multiple positions on its scaffold. Modern synthetic methods, particularly direct C–H bond functionalization, provide powerful tools for elaborating the core structure of cyclic amines without the need for pre-functionalization, offering a direct route to complex molecular architectures.

Significant progress has been made in the direct α-C–H and β-C–H functionalization of unprotected alicyclic amines. nih.govnih.gov These methods often proceed through the in-situ generation of a reactive imine or a 1-azaallyl anion intermediate. nih.gov For a molecule like this compound, this opens up several avenues for derivatization:

β-C–H Functionalization: Deprotonation of the corresponding imine can form an endocyclic 1-azaallyl anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce substituents at the β-position of the amine (C4 of the ring). Subsequent reduction of the imine regenerates the amine, now bearing a new substituent. nih.gov

α,β-Difunctionalization: The intermediate imine formed after β-functionalization can be trapped with an organometallic nucleophile, leading to the introduction of a second substituent at the α-position (C6 of the ring). This one-pot, multi-functionalization approach allows for the rapid construction of highly substituted and complex amine derivatives. nih.gov

Furthermore, direct asymmetric α-C–H functionalization of unprotected allylic amines has been achieved using chiral catalysts, such as a chiral pyridoxal (B1214274) catalyst. rsc.org This strategy enables the direct addition of the α-carbon to electrophiles, like trifluoromethyl ketones, to produce valuable chiral products with high enantiomeric excess. rsc.org The allylic nature of this compound makes it an ideal substrate for such transformations. The ability to selectively functionalize the allylic C–H bond opens a direct path to a wide range of chiral building blocks that are valuable in medicinal chemistry and natural product synthesis. nih.govnih.gov

Table 3: Key Functionalization Strategies for Alicyclic Amines

| Strategy | Key Intermediate | Position Functionalized | Significance |

|---|---|---|---|

| Direct α-C–H Functionalization | Imine | α-carbon (C6) | Allows introduction of alkyl or aryl groups adjacent to the nitrogen without pre-activation. nih.gov |

| Direct β-C–H Functionalization | 1-Azaallyl Anion | β-carbon (C4) | Enables regioselective alkylation at a position remote from the nitrogen atom. nih.gov |

| Asymmetric Allylic C-H Amination | Metallo-nitrene | Allylic C-H | Provides a route to introduce additional amine functionalities with stereocontrol. nih.govrsc.org |

| Asymmetric α-C–H Addition | Activated Allylamine (via catalyst) | α-carbon (C6) | Enables enantioselective formation of C-C bonds at the allylic position. rsc.org |

Analytical and Spectroscopic Characterization in Advanced Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the enantiomers of 2-Cyclohexen-1-amine and its derivatives, allowing for the precise determination of enantiomeric excess (ee). uma.es This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the CSP and the mobile phase is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel CHIRALPAK® series), are frequently employed. For instance, in the analysis of related cyclohexene (B86901) structures, specific conditions have been established. The enantiomers of (S)-3-Nitromethylcyclohexanone, a derivative of the corresponding cyclohexenone, were resolved using a Daicel CHIRALPAK AD-H column with a mobile phase of 5% isopropanol (B130326) in hexane. mdpi.com Similarly, the enantiomeric separation of 2-aryloxycyclohex-2-enones has been successfully achieved using chiral HPLC analysis. researchgate.net

The development of new CSPs, such as those based on macrocyclic antibiotics like ristocetin (B1679390) A, has broadened the scope of chiral separations, proving effective for over 230 different racemates, including various cyclic compounds. mst.edu The optimization of a chiral HPLC method involves screening different columns and mobile phase compositions (normal, reversed, or polar-organic modes) to find the ideal conditions for resolution and peak shape. mst.edu For derivatives of this compound, this allows for accurate quantification of the enantiomeric ratio, which is crucial in asymmetric synthesis. nih.gov

Table 1: Example Chiral HPLC Conditions for Related Cyclohexene Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Retention Times (min) | Reference |

|---|---|---|---|---|---|---|

| (S)-3-Nitromethylcyclohexanone | Daicel CHIRALPAK AD-H | 5% isopropanol/hexane | 1.0 mL/min | 229 nm | tᵣ(minor) = 26.6, tᵣ(major) = 32.5 | mdpi.com |

| Ethyl benzoyl-(3-oxocyclohexyl)acetate | Daicel CHIRALPAK AS-H | 30% isopropanol/hexane | 0.3 mL/min | 254 nm | tᵣ(minor-1) = 39.5, tᵣ(major-1) = 42.9, tᵣ(minor-2) = 54.2, tᵣ(major-2) = 82.3 | mdpi.com |

| (1R,2S)-2-phenyl-1-cyclohexanol | Whelk-01 Pirkle column | hexane/i-PrOH (99.5/5) | 1.0 mL/min | 254 nm | tᵣ(1S,2R) = 12, tᵣ(1R,2S) = 13 | scielo.org.mx |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical analysis of this compound and its derivatives. uobasrah.edu.iqresearchgate.net Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced NMR techniques help in assigning relative and absolute configurations. mdpi.com

The relative stereochemistry of substituents on the cyclohexene ring can be determined by analyzing the coupling constants (J-values) between protons in the ¹H NMR spectrum. oup.com In the half-chair conformation typical for N-(3-cyclohexen-1-yl)phthalimides, the magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them. marquette.edu Large diaxial couplings (typically >10 Hz) are indicative of a trans relationship between protons, whereas smaller axial-equatorial or equatorial-equatorial couplings suggest cis relationships. oup.com This analysis was used to assign the relative stereochemistries of various aminocyclitols derived from cyclohexadiene precursors. marquette.edu

For determining enantiomeric excess and absolute configuration, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are often used. stereoelectronics.orgresearchgate.net The amine is converted into a pair of diastereomeric amides by reacting with an enantiomerically pure CDA. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the integration of the signals to determine the enantiomeric ratio. stereoelectronics.org Furthermore, the differential chemical shifts (Δδ) of the protons near the newly formed stereocenter can be used to assign the absolute configuration based on established models of the CDA's conformation. researchgate.net

Table 2: Representative ¹H NMR Data for Stereochemical Assignment of a Substituted N-(3-cyclohexen-1-yl)phthalimide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Stereochemical Relationship | Reference |

|---|---|---|---|---|---|

| H-6ax | Varies (e.g., 2.81-3.02) | ddd | J(H-6ax, H-6eq) ≈ 13-14, J(H-6ax, H-1) ≈ 10-12, J(H-6ax, H-5) ≈ 10-12 | Diaxial relationship to H-1 and H-5 | marquette.edu |

| H-1 | Varies (e.g., 4.98-5.34) | m | - | Pseudo-equatorial phthalimide (B116566) group | marquette.edu |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a highly effective method for the chiral analysis of this compound. biorxiv.org It is particularly useful for determining the absolute configuration of allylic amines. doi.orgsemanticscholar.org

A well-established method involves the derivatization of the primary amine with a chromophore, such as a phthaloyl group, to create a system suitable for exciton-coupled CD analysis. doi.org In N-phthaloyl derivatives of allylic amines, the phthalimide and olefinic groups act as interacting chromophores. The electronic transitions of these two groups couple, resulting in a characteristic bisignate CD signal, known as a Cotton effect. researchgate.net The sign of this Cotton effect is directly correlated to the helicity of the N–Cα–C=C bond system. doi.org Specifically, a positive Cotton effect around 220 nm indicates a positive (P) helicity, while a negative Cotton effect signifies a negative (M) helicity, allowing for a non-empirical assignment of the absolute configuration at the stereogenic center. doi.org This method has been successfully applied to cyclic allylic amines, demonstrating its reliability. doi.org

CD spectroscopy can also be used for the quantitative determination of enantiomeric excess, often in combination with supramolecular hosts or metal complexes that amplify the chiral signal. researchgate.netnih.govmdpi.com

Table 3: Correlation of CD Spectra with Absolute Configuration for N-Phthaloyl Allylic Amines

| Compound Type | Bond System Helicity | Sign of Cotton Effect (ca. 220 nm) | Inferred Absolute Configuration | Reference |

|---|---|---|---|---|

| Cyclic N-Phthaloyl Allylic Amine | M-helicity (Negative) | Negative | Correlated to specific enantiomer (e.g., R or S depending on substitution) | doi.org |

| Cyclic N-Phthaloyl Allylic Amine | P-helicity (Positive) | Positive | Correlated to specific enantiomer (e.g., S or R depending on substitution) | doi.org |

X-ray Crystallography of Key Intermediates and Catalyst-Substrate Complexes

X-ray crystallography provides unambiguous proof of molecular structure, including absolute stereochemistry, by determining the precise arrangement of atoms in a single crystal. This technique is invaluable for characterizing key synthetic intermediates and catalyst-substrate complexes related to this compound.

In multi-step syntheses, the stereochemical outcome of a particular reaction can be unequivocally confirmed by obtaining a crystal structure of a solid, crystalline intermediate. For example, the structures of several polyhydroxylated aminocyclohexane derivatives, prepared from cyclohexadiene precursors, were definitively assigned using single-crystal X-ray diffraction analysis, which corroborated assignments made by NMR spectroscopy. marquette.edu

Furthermore, understanding the mechanism of asymmetric catalysis often requires insight into the three-dimensional structure of the catalyst-substrate or catalyst-product complex. mdpi.com Crystallographic studies of chromium(III) amino-bis(phenolato) complexes, used as catalysts for the copolymerization of cyclohexene oxide, have revealed a distorted octahedral geometry at the metal center. rsc.org The crystallization of a catalyst-cocatalyst adduct, such as [CrL1DMAP]⁺, provides direct evidence of the active species' structure. rsc.org Similarly, X-ray analysis has been used to determine the molecular structures of aluminum, gallium, and indium aminopyridylbisphenolate complexes used for the cycloaddition of CO₂ to epoxides. acs.org Such structural data are critical for rational catalyst design and for understanding the origins of stereoselectivity in reactions involving cyclohexene-based substrates. d-nb.info

Future Research Directions and Emerging Trends in 2 Cyclohexen 1 Amine Chemistry

Development of Novel Asymmetric Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of enantiomerically pure 2-cyclohexen-1-amine and its derivatives is of paramount importance, particularly for the pharmaceutical industry where stereochemistry dictates biological activity. mdpi.com Future research is intensely focused on the development of novel asymmetric catalytic systems that offer superior selectivity and efficiency over traditional methods.

A significant area of investigation involves the design of sophisticated organocatalysts. mdpi.com For instance, bifunctional catalysts combining a chiral amine, such as a derivative of trans-1,2-diaminocyclohexane, with a thiourea (B124793) motif have shown promise in activating substrates through a network of hydrogen bonds, leading to high enantioselectivity in reactions like the Michael addition. mdpi.com The development of catalysts that operate through novel activation modes, such as Asymmetric Counteranion-Directed Catalysis (ACDC), is another promising avenue. researchgate.net In the ACDC approach, a chiral Brønsted acid is used to generate a chiral counteranion that directs the stereochemical outcome of the reaction, a strategy that has been successfully applied to the enantioselective transfer hydrogenation of α,β-unsaturated carbonyls, the precursors to this compound. researchgate.net

Researchers are also exploring the synergistic effects of using multiple catalysts or co-catalysts to enhance performance. tuwien.at For example, combining chiral diamines with flexible phosphoric acids has been shown to increase both catalytic activity and enantioselectivity in the epoxidation of 2-cyclohexen-1-one (B156087). tuwien.at The future will likely see more intricate catalyst designs, including the use of macrocyclic platforms like chiral calixarenes, which can create a well-defined chiral microenvironment for the reaction to occur with high stereocontrol. beilstein-journals.org

Table 1: Examples of Asymmetric Catalytic Systems for Reactions involving Cyclohexenone Precursors

| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Diamine AM2 + Phosphoric Acid PA1 | Asymmetric Epoxidation | 2-Cyclohexen-1-one | Significant increase in catalytic activity and enantioselectivity compared to using TFA as an acid. | tuwien.at |

| Isophoronediamine-derived bis(thiourea) + TMIPDA | Morita-Baylis-Hillman | 2-Cyclohexen-1-one | Achieved 75% yield and 96% enantiomeric excess (ee). | acs.org |

| Chiral Calix tuwien.atarene with Amino Alcohol | Michael Addition | 2-Cyclohexen-1-one | The additional diaryl group on the catalyst improved enantioselectivity. | beilstein-journals.org |

| 9-Amino(9-deoxy)epi-quinine (9-ADEQ) + N-Boc-l-Ph-glycine | Vinylogous Desymmetrization | 3-Ethyl-cyclohex-2-en-1-one | Highly enantio- and diastereoselective control over two stereogenic elements. | acs.org |

Integration of this compound Chemistry with Flow Chemistry and Continuous Manufacturing

The shift from batch to continuous manufacturing is a key trend in modern chemical synthesis, offering benefits such as improved safety, consistency, and scalability. The integration of this compound chemistry with flow chemistry is a burgeoning research area.

Future research will likely focus on developing integrated flow systems that combine synthesis with in-line purification and analysis. Machine learning algorithms are also being employed to optimize complex multi-variable flow processes in real-time, accelerating the development of robust and efficient continuous syntheses for amines. acs.org The use of immobilized catalysts and reagents in packed-bed reactors is another key area, facilitating catalyst recycling and simplifying product isolation, further enhancing the sustainability of this compound production.

Table 2: Trends in Continuous Flow Synthesis for Amines

| Technology/Method | Application Area | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Multi-step Synthesis | Synthesis of complex intermediates | Integrated synthesis of this compound from simple precursors without isolation of intermediates. | researchgate.net |

| Machine Learning Optimization | Process Development | Rapid identification of optimal reaction conditions (temperature, flow rate, stoichiometry) for yield and purity. | acs.org |

| Photoredox Catalysis in Flow | Novel Amine Synthesis | Access to C(sp³)-rich tertiary amines under mild conditions with enhanced light penetration efficiency. | acs.org |

| Electrochemical Flow Cells | Reductive Amination | Use of electricity as a clean reagent, enabling controlled reduction and amination steps. | acs.org |

Exploration of New Reactivity Modes and Unprecedented Mechanistic Pathways

Beyond established synthetic routes, researchers are actively exploring novel reactivity modes of the this compound scaffold and its precursors. This exploration aims to unlock new synthetic possibilities and develop unprecedented transformations.

One emerging area is photoredox catalysis, which uses visible light to initiate reactions under exceptionally mild conditions. acs.orgacs.org This strategy can be used to generate reactive radical intermediates from amines or their precursors, enabling new types of carbon-carbon and carbon-nitrogen bond formations that are difficult to achieve with traditional thermal methods. For example, the photocatalytic oxygenation of cyclohexene (B86901) can be initiated by uranyl complexes to form key intermediates like 2-cyclohexen-1-one and 2-cyclohexen-1-ol (B1581600), which are direct precursors for this compound. acs.org This suggests that light-mediated processes could offer alternative, greener pathways to these valuable compounds.

Furthermore, the amine functional group in this compound itself can be a launchpad for novel transformations. While classic reactions involve its nucleophilicity, future work may focus on its conversion to other functional groups. For instance, methods for converting primary amines into isothiocyanates, which are valuable building blocks in their own right, are continually being refined and could be applied to this compound to access new classes of derivatives. chemrxiv.org Understanding and harnessing the reactivity of intermediates like enamines, formed from the reaction of 2-cyclohexen-1-one and a secondary amine, is also a key research direction, as demonstrated in machine learning-driven photoredox amine synthesis. acs.org

Computational Design and Predictive Modeling for De Novo Catalyst and Reaction Development

The synergy between experimental work and computational chemistry is accelerating the discovery and optimization of catalytic processes. uvigo.es For the synthesis of this compound, computational tools are becoming indispensable for designing new catalysts and predicting reaction outcomes with high accuracy.

Density Functional Theory (DFT) calculations are routinely used to elucidate complex reaction mechanisms, identify transition states, and understand the origins of selectivity. acs.org For example, computational studies have been used to model the vinylogous desymmetrization of maleimides catalyzed by a cinchona alkaloid primary amine, providing detailed insights into the non-covalent interactions that govern the high enantio- and diastereoselectivity. acs.org Such understanding is critical for the rational design of the next generation of catalysts. Instead of relying solely on trial-and-error screening, researchers can now computationally evaluate a wide range of potential catalyst structures and reaction conditions, prioritizing the most promising candidates for experimental validation. nih.gov

This de novo design approach is not limited to small-molecule organocatalysts. It is also being applied to more complex systems like metal-organic frameworks (MOFs) intended for catalytic applications. nih.gov By modeling the active sites within the porous structure of a MOF, scientists can predict its catalytic activity for reactions such as the oxidation of cyclohexene to 2-cyclohexen-1-one, guiding the synthesis of materials with tailored properties. nih.govresearchgate.net The future of catalyst development in this field will undoubtedly involve a greater reliance on predictive modeling and machine learning to navigate the vast chemical space and discover truly innovative catalytic systems. uvigo.es

Application in Advanced Materials Science and Nanotechnology Beyond Traditional Organic Synthesis

The unique structural features of this compound—a reactive amine group, a double bond, and a cyclic backbone—make it an attractive building block for advanced materials and nanotechnology applications.

The amine functionality allows this compound to act as a monomer or a cross-linking agent in the synthesis of novel polymers and functional materials. For example, the amine group can be used to open epoxide rings or react with acyl chlorides to form polyamides and other polymers with tailored properties. The presence of the cyclohexene ring can impart specific thermal and mechanical properties to the polymer backbone or serve as a site for post-polymerization modification.

In the realm of nanotechnology, the amine group of this compound can act as a powerful anchoring group to functionalize the surfaces of nanoparticles, such as those made from metal oxides (e.g., ZnO, TiO2) or gold. researchgate.net This surface modification can be used to improve the dispersibility of nanoparticles in various media, or to impart specific functionalities. For instance, amine-functionalized nanoparticles can be used as platforms for attaching catalysts or biological molecules. The coordination of amine groups to metal ions is a known phenomenon that could be exploited for creating novel composite materials or sensors. mdpi-res.com As the field of nanoscale materials continues to grow, the use of versatile molecules like this compound as surface ligands and functional monomers is expected to become an increasingly important area of research. upertis.ac.id

Q & A

Basic Research Questions

Q. What are the key molecular properties of 2-Cyclohexen-1-amine, and how do they influence its reactivity in synthetic pathways?

- Answer : The molecular formula (C₁₀H₁₉N) and stereochemistry [(1S,5R)-configuration] of this compound are critical for its reactivity. The strained cyclohexene ring and amine group enable nucleophilic reactions, while the double bond allows electrophilic additions. The InChI identifier (InChI=1S/C10H19N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-10H,5-6,11H2,1-3H3/t9-,10+/m1/s1) confirms its stereoisomerism, which impacts chiral selectivity in synthesis .

Q. How can researchers confirm the presence of the alkene double bond in this compound experimentally?

- Answer : Two methods are recommended:

- Chemical Test : Bromine water (Br₂ in CCl₄) reacts with the double bond, causing rapid decolorization. A positive result confirms the alkene .

- Spectroscopy : ¹H NMR analysis shows characteristic deshielded vinyl protons (δ 5.0–6.0 ppm). IR spectroscopy reveals C=C stretching vibrations near 1650 cm⁻¹ .

Q. What are the standard protocols for synthesizing this compound derivatives?

- Answer : Common methods include:

- Reductive Amination : Reacting cyclohexenone with ammonia or primary amines under hydrogenation conditions (e.g., H₂/Pd-C) .

- Substitution Reactions : Introducing substituents via nucleophilic attack on halogenated cyclohexene precursors (e.g., SN2 with alkyl halides) .

Advanced Research Questions

Q. How do stereochemical differences in this compound impact its application in asymmetric catalysis?

- Answer : The (1S,5R)-isomer exhibits distinct enantioselectivity in catalytic cycles. For example, in hydrogenation reactions, chiral ligands derived from this isomer show >90% enantiomeric excess (ee) in ketone reductions. Computational modeling (DFT) predicts steric clashes in the transition state, guiding ligand design .

Q. What thermodynamic models are suitable for predicting vapor-liquid equilibria (VLE) in mixtures containing this compound?

- Answer : The Non-Random Two-Liquid (NRTL) model accurately predicts VLE for binary systems (e.g., cyclohexanol + 2-Cyclohexen-1-one). Parameters like α (non-randomness) and Δg (energy interaction) are derived experimentally and validated using Wisniak’s consistency test. For example, α = 0.47 and Δg = 1.2 kJ/mol for cyclohexanone mixtures .

- Application : These parameters enable simulation of ternary distillation processes (e.g., Aspen Plus) for industrial-scale purification .

Q. How can researchers mitigate instability issues in this compound during long-term storage?

- Answer : Stability is compromised by oxidation and moisture. Recommended practices:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials.

- Stabilizers : Add 0.1% hydroquinone to inhibit radical polymerization .

- Monitoring : Regular GC-MS analysis to detect degradation products (e.g., cyclohexanone) .

Q. What computational approaches are used to predict the basicity of this compound compared to other cycloalkylamines?

- Answer : Basicity (pKa) is calculated via:

- DFT Methods : Using B3LYP/6-311+G(d,p) to model protonation energies.

- Solvent Effects : COSMO-RS for aqueous vs. non-polar environments.

Methodological Challenges

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Answer : Discrepancies often arise from:

- Impurity Profiles : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify byproducts.

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation (e.g., imine vs. enamine tautomers) .

Q. What strategies improve the separation of this compound enantiomers?

- Answer : Chiral resolution techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.